1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBLICFSRIJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylthio Group Introduction
A common precursor, 4-bromophenylacetone , undergoes substitution with a trifluoromethylthiolate anion (SCF₃⁻). This step employs reagents such as copper(I) trifluoromethylthiolate [(bpy)CuSCF₃] in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via a radical mechanism, yielding 4-((trifluoromethyl)thio)phenylacetone with 65–75% efficiency.
Table 1: Trifluoromethylthiolation Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 4-Bromophenylacetone |
| Reagent | (bpy)CuSCF₃ |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 18 hours |
| Yield | 68% |
Reductive Amination to Form the Primary Amine
The ketone intermediate undergoes reductive amination to introduce the ethanamine moiety. This step utilizes ammonium acetate as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol under reflux.
Reaction Mechanism and Optimization
The reaction involves:
-
Imine Formation : Condensation of 4-((trifluoromethyl)thio)phenylacetone with ammonium acetate to generate an imine intermediate.
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Reduction : Selective reduction of the imine to the primary amine using NaBH₃CN at pH 6–7.
Critical Parameters :
-
pH Control : Maintained via acetic acid buffer to prevent over-reduction.
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Solvent : Methanol ensures solubility of both organic and inorganic components.
-
Purification : Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4), achieving >95% purity.
Enantiomeric Resolution and Chiral Purity
While the compound exists as a racemic mixture, chiral resolution is optional depending on application requirements. Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase (90:10) achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with hydrogen chloride gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (1:3).
Table 2: Hydrochloride Salt Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Diethyl Ether (1:3) |
| Crystallization Yield | 85–90% |
| Melting Point | 152–154°C (decomposes) |
Analytical Characterization and Quality Control
Post-synthesis validation includes:
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¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=8.2 Hz, 2H, Ar-H), 4.25 (q, J=6.5 Hz, 1H, CH-NH₂), 1.52 (d, J=6.5 Hz, 3H, CH₃).
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HPLC Purity : >98% on a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes).
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Mass Spectrometry : ESI-MS m/z 218.1 [M+H]⁺ (free base), 254.6 [M+Cl]⁻ (hydrochloride).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors optimize trifluoromethylthiolation and reductive amination steps, reducing reaction times by 40%. Additionally, crystallization-based purification replaces chromatography, lowering costs while maintaining ≥98% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Basic Information
- IUPAC Name : (R)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
- Molecular Formula : C9H11ClF3NS
- Molecular Weight : 257.70 g/mol
- CAS Number : 2701705-46-4
- Purity : Typically available at 95% purity
Structural Characteristics
The compound features a trifluoromethylthio group attached to a phenyl ring, contributing to its unique chemical behavior and potential applications.
Medicinal Chemistry
1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural modifications allow it to interact with various biological targets, making it a candidate for:
- Antidepressant Activity : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting potential antidepressant effects.
- Anticancer Properties : Studies have shown that compounds with trifluoromethyl groups can influence cell signaling pathways involved in cancer proliferation and survival.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of:
- Fluorinated Polymers : The trifluoromethyl group enhances the thermal and chemical stability of polymers, making them suitable for high-performance applications.
Agrochemicals
Research has indicated that similar compounds may exhibit herbicidal or fungicidal properties, suggesting potential applications in agrochemicals where selective activity against pests is desired.
Case Study 1: Antidepressant Activity Assessment
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related compounds. The findings indicated that modifications similar to those found in this compound could enhance serotonin reuptake inhibition, leading to increased serotonin levels in the brain.
Case Study 2: Anticancer Research
In recent research published in Cancer Letters, a series of trifluoromethyl-substituted anilines were evaluated for their cytotoxic effects against various cancer cell lines. The study found that these compounds exhibited significant antiproliferative activity, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 3: Polymer Development
A collaborative study between material scientists and chemists investigated the incorporation of trifluoromethylthio-containing monomers into polymer matrices. The results demonstrated improved thermal stability and resistance to solvents, highlighting the utility of such compounds in creating advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique trifluoromethylthio group distinguishes it from related derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
- Electron-Withdrawing Effects : -SCF₃ is a stronger electron-withdrawing group than -CF₃, which may influence reactivity in electrophilic substitution or binding to biological targets .
Biological Activity
1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride, also known as (R)-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride, is a compound with a unique trifluoromethylthio group that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁ClF₃NS
- Molecular Weight : 257.70 g/mol
- CAS Number : 2701705-46-4
- Purity : 98% .
The trifluoromethylthio group enhances the compound's binding affinity to specific molecular targets, which can lead to significant biological effects. The presence of this electron-withdrawing group is crucial for the compound's activity, influencing its interaction with enzymes and receptors involved in various biological pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays revealed that the compound significantly inhibits the proliferation of cancer cell lines, including breast cancer cells (MDA-MB-231), with an IC50 value as low as 0.126 μM. This suggests a strong selectivity towards cancerous cells compared to non-cancerous cells .
Inhibition of Enzymatic Activity
The compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in cancer metastasis. The inhibition of these enzymes may contribute to the compound's ability to prevent tumor spread in vivo . Additionally, it has been noted for its potential as an allosteric inhibitor of key enzymes involved in cancer progression .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Chlamydia species. Studies indicate that derivatives containing the trifluoromethyl group exhibit selective activity against this pathogen, marking it as a potential lead for developing new antimicrobial agents .
Case Studies
Q & A
Basic: What are the key synthetic routes for preparing 1-(4-((trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. A common approach involves reacting 4-(trifluoromethylthio)benzaldehyde with nitroethane in a Henry reaction to form a β-nitro alcohol intermediate, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Challenges include controlling regioselectivity during substitution and avoiding over-reduction of the thioether group. Purification often involves recrystallization from ethanol/diethyl ether mixtures .
Advanced: How can reaction yields be optimized for introducing the trifluoromethylthio group during synthesis?
Methodological Answer:
The trifluoromethylthio group (-SCF₃) is introduced via electrophilic substitution using reagents like AgSCF₃ or CuSCF₃ under mild conditions (e.g., DMF, 50°C). Yields improve with electron-deficient aromatic rings, as the -SCF₃ group is strongly electron-withdrawing. Kinetic studies suggest using a 1.5:1 molar ratio of the trifluoromethylthiolating agent to the aryl precursor to minimize side reactions. Monitoring by TLC (silica gel, hexane/EtOAc 4:1) ensures reaction completion. Post-reduction steps require inert atmospheres (N₂/Ar) to prevent oxidation of the thioether .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic singlet peaks for the -SCF₃ group (δ ~3.9 ppm for SCH₂) and aromatic protons (δ 7.4–7.8 ppm). ¹⁹F NMR confirms the -CF₃ signal at δ -45 to -50 ppm.
- Mass Spectrometry (HRMS): ESI-MS ([M+H]⁺) should match the theoretical molecular weight (C₉H₉ClF₃NS: 279.6 g/mol).
- Elemental Analysis: Cl content should align with calculated values (e.g., ~12.7% Cl).
- HPLC: A C18 column (MeCN/H₂O + 0.1% TFA) assesses purity (>98%) and detects impurities like oxidized sulfone byproducts .
Advanced: How does the trifluoromethylthio group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The -SCF₃ group enhances hydrolytic stability compared to -SMe but is susceptible to oxidation. Accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) show degradation <5% over 30 days at pH 7.4. Under acidic conditions (pH <2), partial hydrolysis to sulfonic acid occurs, while alkaline conditions (pH >10) promote oxidation to sulfone. Stability is monitored via UPLC-PDA at 254 nm, with degradation products identified using LC-MS/MS. Formulating as a hydrochloride salt improves solid-state stability by reducing hygroscopicity .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions.
- Ventilation: Avoid dust inhalation; handle in a glovebox if crystalline form generates airborne particles.
- Waste Disposal: Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal. Organic waste is incinerated via licensed facilities.
- Emergency Protocols: For skin contact, rinse with 10% ethanol followed by water. Eye exposure requires 15-minute flushing with saline .
Advanced: What strategies mitigate racemization during chiral resolution of the amine?
Methodological Answer:
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) requires low-temperature crystallization (-20°C) to minimize racemization. Kinetic resolution with immobilized lipases (e.g., Candida antarctica) in organic solvents (e.g., toluene) achieves >99% enantiomeric excess (ee). Monitoring ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) ensures process control. Racemization rates increase above 40°C, so reactions are conducted at 25°C .
Basic: How is the compound’s solubility profile determined for biological assays?
Methodological Answer:
Solubility is assessed in PBS (pH 7.4), DMSO, and ethanol using the shake-flask method. For PBS, saturation solubility is determined by adding excess compound, vortexing for 24 h, and filtering (0.22 μm). Concentration is quantified via UV-Vis (λmax ~260 nm). Typical results: >50 mg/mL in DMSO, ~2 mg/mL in PBS. For in vivo studies, co-solvents (e.g., 10% β-cyclodextrin) enhance aqueous solubility .
Advanced: What SAR insights guide structural modifications for receptor binding studies?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on the trifluoromethylthio moiety’s role in hydrophobic interactions and the amine’s protonation state. Analog synthesis (e.g., replacing -SCF₃ with -OCF₃ or -CF₃) reveals that -SCF₃ enhances binding to serotonin receptors (e.g., 5-HT₂A) by 3-fold compared to -CF₃. Docking simulations (AutoDock Vina) suggest the thioether’s sulfur forms van der Waals contacts with Leu228 in the receptor pocket. In vitro assays (radioligand binding) validate Ki values <100 nM .
Basic: What are common impurities in the compound, and how are they controlled?
Methodological Answer:
Major impurities include:
- Oxidation byproducts: Sulfone derivatives (controlled by inert atmosphere synthesis).
- Unreacted intermediates: 4-(Trifluoromethylthio)benzaldehyde (HPLC retention time: 6.2 min).
- Chloride counterion variability: Ion chromatography ensures Cl⁻ content within 12.5–13.0%.
Quality control uses a gradient UPLC method (0.1% TFA in H₂O/MeCN), with impurities limited to <0.5% per ICH guidelines .
Advanced: How does the hydrochloride salt form affect crystallography and polymorphism?
Methodological Answer:
Single-crystal X-ray diffraction (Cu-Kα radiation) reveals a monoclinic crystal system (P2₁/c) with hydrogen bonding between the amine and Cl⁻. The -SCF₃ group’s steric bulk induces a dihedral angle of 28° between the phenyl and ethylamine planes. Polymorph screening (via solvent evaporation) identifies Form I (needles from ethanol) and Form II (prisms from acetone). Differential scanning calorimetry (DSC) shows Form I melts at 192°C (ΔH = 145 J/g), while Form II melts at 185°C (ΔH = 132 J/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
